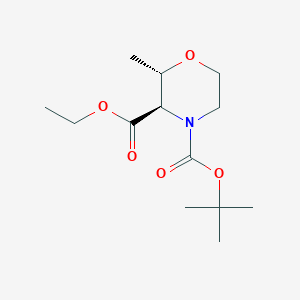

4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate

Description

Properties

Molecular Formula |

C13H23NO5 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

4-O-tert-butyl 3-O-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate |

InChI |

InChI=1S/C13H23NO5/c1-6-17-11(15)10-9(2)18-8-7-14(10)12(16)19-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 |

InChI Key |

HMMIAUXXMMDHJN-VHSXEESVSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1[C@@H](OCCN1C(=O)OC(C)(C)C)C |

Canonical SMILES |

CCOC(=O)C1C(OCCN1C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Morpholine Core via Amino-Dihydropyridine (Amino-DHP) Reagents

A modern and efficient approach involves the use of amino-dihydropyridine intermediates, which undergo ring closure to form the morpholine scaffold with stereochemical control.

Step 1: Preparation of Imine Intermediate

Amino-alcohol substrates are reacted with benzyl bromide in the presence of tetrabutylammonium iodide and potassium carbonate in anhydrous acetonitrile to form protected imine intermediates. The reaction is carried out at room temperature for about 18 hours, followed by extraction and purification by silica gel chromatography.Step 2: Formation of Amino-DHP Reagents

The imine intermediates are reacted with suitable acetoacetates (e.g., iso-propyl or tert-butyl acetoacetate) and ammonium hydroxide in ethanol under heating (around 80 °C) for 20 hours. This step yields dibenzyl-protected dihydropyridine derivatives.Step 3: Hydrogenolysis for Deprotection

The dibenzyl protecting groups are removed by hydrogenation over palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere (3 bar) at room temperature for 4–6 hours. This liberates the free amino-morpholine derivatives.

Esterification and Functional Group Installation

The ester groups at positions 3 and 4 are introduced via reaction with appropriate alkyl esters such as ethyl or tert-butyl esters during the amino-DHP reagent synthesis or by subsequent esterification steps.

The tert-butyl ester is commonly introduced by using tert-butyl acetoacetate in the amino-DHP formation step, ensuring the tert-butyl ester functionality at the 4-position.

Stereochemical Control

Alternative Synthetic Routes

Other methods reported for related morpholine derivatives include the use of ring-closing reactions from amino-alcohol precursors, lactone ring-opening, and subsequent functional group transformations.

The preparation of bicyclic intermediates and their selective functionalization can also provide access to morpholine dicarboxylates with defined stereochemistry.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Imine formation | Amino-alcohol, benzyl bromide, K2CO3, TBAI | Anhydrous MeCN | RT | 18 h | - | Stirring under inert atmosphere |

| Amino-DHP formation | Aldehyde, iso-propyl or tert-butyl acetoacetate, NH4OH | EtOH | 80 °C | 20 h | ~56-59 | Use of ammonium hydroxide for ring closure |

| Hydrogenolysis | Pd/C, H2 (3 bar) | Absolute EtOH | RT | 4-6 h | - | Removal of benzyl protecting groups |

| Purification | Silica gel chromatography | n-Heptane/EtOAc | - | - | - | Eluent ratio 4:1 |

Research Findings and Analytical Data

The stereochemical purity and structural integrity of the compound are confirmed by NMR, including ^1H and ^13C spectra, and chiral HPLC analysis.

The use of iridium photocatalysts and specific bases (e.g., potassium acetate) in some ring-forming steps improves yields and stereoselectivity.

Purity of the final compound typically exceeds 98%, with storage recommended at 4 °C to maintain stability.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:

Research indicates that compounds similar to 4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate exhibit promising activity against various biological targets. Interaction studies have focused on its binding affinity with receptors and enzymes involved in critical physiological processes.

Case Study: Anticancer Activity

A study investigated the compound's effects on cancer cell lines, revealing that it could inhibit cell proliferation through apoptosis induction mechanisms. This finding suggests potential use in developing anticancer agents targeting specific pathways involved in tumor growth.

Organic Synthesis

Role as an Intermediate:

The compound serves as an important intermediate in organic synthesis due to its functional groups that facilitate various chemical reactions. Its ability to undergo transformations such as esterification and amidation makes it valuable for synthesizing more complex molecules.

Synthesis Methods:

Several synthetic routes have been explored for producing this compound, including:

- Nucleophilic Substitution Reactions: Utilizing the morpholine ring's nucleophilicity to introduce various substituents.

- Carboxylation Reactions: Employing carboxylic acid derivatives to modify the dicarboxylate functionality.

These methods highlight the compound's accessibility for research and industrial applications.

Biochemical Studies

Biochemical Interactions:

The unique structure of this compound allows it to interact with biological macromolecules such as proteins and nucleic acids. Studies have shown that it can modulate enzyme activities and influence metabolic pathways.

Case Study: Enzyme Inhibition

In vitro studies demonstrated that this compound acts as an inhibitor of specific enzymes involved in metabolic disorders. By modulating enzyme activity, it has potential implications for treating conditions such as diabetes and obesity.

Mechanism of Action

The mechanism by which 4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique features of 4-(tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate, a comparative analysis with structurally analogous compounds is provided below.

Table 1: Structural and Physicochemical Comparisons

Key Findings

Ring Size and Heteroatoms :

- The morpholine ring in the target compound (6-membered, O-containing) contrasts with azetidine (4-membered, N-containing) and oxazolidine (5-membered, O/N-containing) . Larger rings like morpholine may confer greater conformational flexibility and stability compared to smaller azetidines.

- Pyridine-based analogs (e.g., from ) exhibit aromaticity, enhancing thermal stability but reducing solubility in polar solvents .

However, the ethyl ester in the target compound may increase lipophilicity compared to methyl esters in oxazolidine derivatives . Polar groups (e.g., hydroxyl in PBLJ1953, amino in linear analogs ) improve aqueous solubility but reduce membrane permeability.

Stereochemical Considerations: The (2S,3R) configuration in the target compound may lead to distinct stereoselective interactions in enzymatic systems or chiral environments, unlike non-stereospecific analogs like pyridinedicarboxylates .

Physicochemical Properties :

- The target compound’s boiling point (318°C) is significantly higher than linear aliphatic analogs (e.g., 263.33 g/mol compound ), likely due to stronger van der Waals forces from the rigid morpholine ring.

- The low pKa (-3.53) suggests acidic behavior under physiological conditions, contrasting with hydroxyl-containing azetidines (pKa ~10–12 for alcohols) .

Research Implications

- Synthetic Utility : The tert-butyl and ethyl ester groups in the target compound are common protecting groups in organic synthesis, facilitating selective deprotection strategies .

Biological Activity

4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate is a morpholine derivative characterized by a unique structure that includes a tert-butyl group and an ethyl group. Its molecular formula is C13H23NO5, with a molecular weight of approximately 273.33 g/mol. This compound has garnered attention due to its potential biological activities, which make it a candidate for various applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound features two carboxylate functional groups at the 3 and 4 positions of the morpholine ring, which contribute to its reactivity. The presence of both tert-butyl and ethyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H23NO5 |

| Molecular Weight | 273.33 g/mol |

| Purity | ≥ 95% |

| CAS Number | 2102409-26-5 |

The biological activity of this compound is primarily investigated through its interaction with various biological targets. Studies suggest that it may exhibit activity through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Binding : It has shown potential binding affinity for certain receptors, which could modulate physiological responses.

- Antioxidant Properties : Preliminary studies indicate that it might possess antioxidant properties that could mitigate oxidative stress in cells.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

- Study on Enzyme Activity : A study demonstrated that derivatives similar to this compound can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission. This inhibition could lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission and cognitive functions .

- Binding Affinity Studies : Research utilizing surface plasmon resonance (SPR) has shown that compounds with similar structures exhibit significant binding affinities to various protein targets, suggesting potential therapeutic applications in treating neurodegenerative diseases .

- Antioxidant Activity Assessment : In vitro assays have indicated that compounds related to this morpholine derivative can scavenge free radicals effectively, indicating their potential use as therapeutic agents in oxidative stress-related conditions .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Differences | Key Activities |

|---|---|---|

| 4-(Tert-butyl) 3-methyl morpholine-3,4-dicarboxylate | Lacks the ethyl group at position 3 | Moderate enzyme inhibition |

| (S)-tert-butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate | Contains an imidazolidine ring | Antimicrobial activity |

| (S)-4-tert-butyl 3-Methyl Morpholine-3,4-dicarboxylate | Different stereochemistry at position 2 | Reduced binding affinity |

This comparative analysis highlights the distinctive features of this compound that may contribute to its unique biological profile.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-(tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate?

Answer:

Optimization involves selecting appropriate reaction conditions (e.g., temperature, solvent polarity, and catalyst) and purification methods. For example, silica gel column chromatography is commonly used for purification, as demonstrated in the synthesis of structurally similar quinoline dicarboxylates, achieving yields up to 73% . Reaction monitoring via TLC or HPLC ensures intermediate stability. The use of chiral auxiliaries or enantioselective catalysts may enhance stereochemical control, as chirality is critical for biological activity .

Advanced: How can the stereochemical configuration (2S,3R) of the compound be rigorously confirmed?

Answer:

X-ray crystallography is the gold standard for absolute stereochemical confirmation, as shown in studies of related oxazolidine dicarboxylates . Alternatively, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) can separate enantiomers, while - and -NMR coupling constants (e.g., -values for vicinal protons) provide indirect evidence of spatial arrangement. Nuclear Overhauser Effect (NOE) experiments in 2D-NMR can further validate spatial proximity of substituents .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm substituent integration and chemical environment. For example, tert-butyl groups typically show singlet peaks at ~1.4 ppm in -NMR .

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular formula accuracy (e.g., calculated vs. observed m/z values within ±2 ppm error) .

- IR Spectroscopy : To identify carbonyl stretches (~1700–1750 cm) and ester linkages .

Advanced: What experimental strategies can elucidate the reaction mechanism involving this compound in ring-expansion or cyclization reactions?

Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps.

- Trapping Intermediates : Quench reactions at timed intervals to isolate intermediates via LC-MS or NMR .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict transition states and activation energies, as applied in studies of morpholine derivatives .

Advanced: How can computational methods predict the compound’s reactivity or interaction with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : To model binding interactions with enzymes or receptors, focusing on hydrogen bonding and hydrophobic contacts.

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced: How should researchers address contradictory data in yield or stereoselectivity across synthetic protocols?

Answer:

- Systematic Screening : Vary solvents (polar aprotic vs. protic), bases (e.g., DBU vs. KCO), and temperatures to identify critical variables. For example, substituent electronic effects (e.g., electron-withdrawing groups) may reduce yields, as seen in quinoline dicarboxylate syntheses (57% vs. 73% yields for 3q vs. 3p) .

- Reaction Monitoring : In-situ techniques like ReactIR can track intermediate formation and degradation.

- Cross-Validation : Compare data with independent synthetic routes (e.g., enantioselective vs. racemic pathways) .

Basic: What purification methods are most effective for isolating this compound from reaction mixtures?

Answer:

- Silica Gel Chromatography : Use gradient elution (hexane/ethyl acetate) for baseline separation of esters and morpholine derivatives.

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance crystal purity.

- Preparative HPLC : For enantiomeric resolution, employ chiral stationary phases .

Advanced: How can the compound’s stability under varying conditions (pH, light, temperature) be systematically evaluated?

Answer:

- Forced Degradation Studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH), UV light, and elevated temperatures (40–80°C). Monitor degradation via HPLC-UV/MS.

- Kinetic Stability Assays : Plot degradation rates (Arrhenius plots) to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.